4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-amine hydrochloride
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Overview
Description
4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-amine hydrochloride is a chemical compound with the molecular formula C7H11N3·HCl. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phthalamide (benzimidamide) with ammonia . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for the efficient production of large quantities while maintaining the necessary reaction conditions and purity standards.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other reduced forms, which may have different chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical behavior.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzimidazole derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-amine hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-ylmethanol hydrochloride: This compound has a similar structure but includes a methanol group, which can alter its chemical properties and applications.
4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-4-one:
1-Ethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine hydrochloride: The addition of an ethyl group can affect the compound’s solubility and biological activity.
Uniqueness
4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-amine hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of scientific research.
Biological Activity
4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-amine hydrochloride (CAS No. 40639-89-2) is a bicyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C7H12ClN3
- Molecular Weight: 173.64 g/mol
- Physical Form: Powder
- Purity: ≥95%
Research indicates that this compound interacts with various biological targets. Its structural features allow it to engage in multiple pharmacological pathways:
- Inhibition of Kinases : The compound has shown inhibitory activity against several kinases which are crucial in cancer signaling pathways.
- Neurotransmitter Modulation : It may influence neurotransmitter systems, particularly in relation to serotonin and dopamine receptors.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.
Neuropharmacological Effects
In neuropharmacological assessments:
- The compound demonstrated modulating effects on serotonin receptors which may contribute to antidepressant-like activities.
Antimicrobial Studies
The compound has also been evaluated for its antimicrobial properties:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
These results indicate a moderate level of antimicrobial activity and warrant further investigation into its potential as an antimicrobial agent.
Case Study 1: Cancer Treatment Potential
A study published in MDPI explored the structure-activity relationship (SAR) of similar benzodiazole derivatives and found that modifications at the nitrogen positions significantly enhanced anticancer efficacy. The findings suggest that the introduction of substituents can optimize the activity of tetrahydrobenzodiazole derivatives against various cancer cell lines .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of benzodiazole derivatives in models of neurodegeneration. The study indicated that certain derivatives could reduce oxidative stress markers and improve neuronal survival rates in vitro .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-benzimidazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c8-7-9-5-3-1-2-4-6(5)10-7;/h1-4H2,(H3,8,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOBXRTVMOGKGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40639-89-2 |
Source
|
Record name | 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.